molecular formula C18H20N6O2 B10987196 N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10987196
M. Wt: 352.4 g/mol
InChI Key: ZTMQOPAUJPCSSZ-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclocondensation of 1,1,1-trichloro-4-methoxy-6-(4-methoxyphenyl)hex-3-en-2-one with hydrazine hydrochloride . This reaction is carried out in an alcohol solvent under conventional or microwave heating, with microwave heating providing faster reaction times and comparable yields.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole and pyrazole moieties provide a versatile scaffold for further functionalization and optimization for various applications.

Properties

Molecular Formula

C18H20N6O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C18H20N6O2/c1-26-12-8-5-11(6-9-12)7-10-15-19-18(24-22-15)20-17(25)16-13-3-2-4-14(13)21-23-16/h5-6,8-9H,2-4,7,10H2,1H3,(H,21,23)(H2,19,20,22,24,25)

InChI Key

ZTMQOPAUJPCSSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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